N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromophenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromophenethylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: The 4-bromophenethylamine is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include primary amines or alcohols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The bromophenethyl group can interact with biological macromolecules, while the trifluoroacetamide moiety can influence the compound’s reactivity and stability. Studies have shown that the compound can modulate signaling pathways, such as the MAPK/IL-6/NF-κB pathway, leading to anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
N-(4-Bromophenethyl) Caffeamide: Known for its antioxidant and anti-inflammatory properties.
4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium Dibromide: Used in mass spectrometry for the derivatization of carbonyl compounds.
The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKFWLUJFBCJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363991 |
Source
|
Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181514-21-6 |
Source
|
Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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